Ascorbic acid, being a strong reducing agent, participates in various chemical reactions, particularly redox reactions. It readily donates electrons to neutralize reactive oxygen species (ROS) like superoxide radicals, hydroxyl radicals, and singlet oxygen. [] It can also interact with transition metal ions like iron and copper, potentially influencing their redox state and biological activity. [, ]
In the presence of metal ions, ascorbic acid can exhibit pro-oxidant behavior in vitro, but its significance in vivo is debatable due to the presence of metal-chelating agents. [] Studies have shown that ascorbic acid can reduce 8a-(alkyldioxy)tocopherones, metabolites of vitamin E, back to their active form, thus contributing to a synergistic antioxidant network. []
Ascorbic acid is a white to slightly yellow crystalline powder with a sharp, acidic taste. It is highly soluble in water and slightly soluble in ethanol. Its melting point ranges from 190-192°C, and it decomposes upon heating. Ascorbic acid is sensitive to light, heat, and oxidation, especially in the presence of metal ions and alkaline conditions. []
The primary mechanism of action of ascorbic acid as an antioxidant involves donating hydrogen atoms from its enediol group to free radicals, effectively neutralizing them. This process converts ascorbic acid to its oxidized form, dehydroascorbic acid. Dehydroascorbic acid can be recycled back to ascorbic acid by enzymes like dehydroascorbate reductase, maintaining the cellular antioxidant capacity. []
This ability to scavenge a wide range of free radicals makes ascorbic acid a crucial component of cellular defense against oxidative stress. [] Ascorbic acid can protect vital biomolecules like DNA, lipids, and proteins from oxidative damage. []
Preservative: Ascorbic acid is widely used as an antioxidant in food products to prevent oxidation and rancidity, extending their shelf life. [] It helps maintain the quality and color of fruits, vegetables, and processed foods by inhibiting enzymatic browning reactions. [, ]
Nutritional Fortification: Many food products are fortified with ascorbic acid to enhance their nutritional value and compensate for processing losses. []
Stress Tolerance: Studies have demonstrated the role of ascorbic acid in enhancing plant tolerance to various environmental stresses, including salinity, drought, and heavy metal toxicity. [, , ] Ascorbic acid aids in maintaining cellular redox balance, protecting photosynthetic machinery, and scavenging ROS generated during stress conditions. []
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